![molecular formula C17H34ClPSn B14364705 {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane CAS No. 90127-41-6](/img/structure/B14364705.png)
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane is an organophosphorus compound that features a unique combination of tin, phosphorus, and chlorine atoms
準備方法
The synthesis of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane typically involves the reaction of halogenophosphines with organometallic reagents . One common method includes the reaction of a chlorophosphine with a stannylated propyl derivative under controlled conditions. Industrial production methods may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity.
化学反応の分析
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, altering its oxidation state and reactivity.
Coupling Reactions: It can participate in coupling reactions such as Suzuki–Miyaura coupling, which involves the formation of carbon-carbon bonds.
Common reagents used in these reactions include organoboron compounds, palladium catalysts, and various oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
{3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane has several scientific research applications:
Chemistry: It is used as a ligand in catalysis, particularly in transition metal-catalyzed reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
作用機序
The mechanism by which {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane exerts its effects involves its ability to coordinate with metal centers. This coordination can alter the electronic properties of the metal, enhancing its catalytic activity. The molecular targets and pathways involved depend on the specific application, such as catalysis or biological interactions .
類似化合物との比較
Similar compounds include other organophosphorus compounds with tin and chlorine atoms. For example:
Dibutyl-[3-(chlorodimethylstannyl)propyl]phosphane: Similar structure but with different alkyl groups.
Triphenylphosphine: A widely used phosphine ligand with different substituents.
The uniqueness of {3-[Chloro(dimethyl)stannyl]propyl}(dicyclohexyl)phosphane lies in its specific combination of substituents, which can impart distinct reactivity and properties compared to other similar compounds .
特性
CAS番号 |
90127-41-6 |
|---|---|
分子式 |
C17H34ClPSn |
分子量 |
423.6 g/mol |
IUPAC名 |
3-[chloro(dimethyl)stannyl]propyl-dicyclohexylphosphane |
InChI |
InChI=1S/C15H28P.2CH3.ClH.Sn/c1-2-13-16(14-9-5-3-6-10-14)15-11-7-4-8-12-15;;;;/h14-15H,1-13H2;2*1H3;1H;/q;;;;+1/p-1 |
InChIキー |
AFGDDBBEZGGVIS-UHFFFAOYSA-M |
正規SMILES |
C[Sn](C)(CCCP(C1CCCCC1)C2CCCCC2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[1-(Benzenesulfonyl)-3-methyl-3-nitrobutan-2-yl]benzene](/img/structure/B14364625.png)
![N-[4-(Benzylamino)-2,5-diethoxyphenyl]-3-oxobutanamide](/img/structure/B14364629.png)
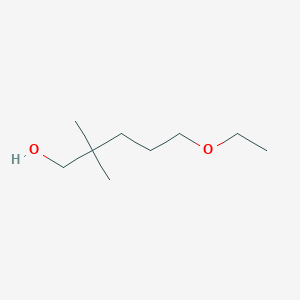
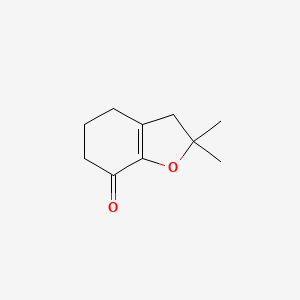
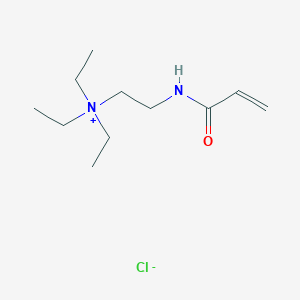

![N-(1-Methylpyrrolidin-2-ylidene)-N'-[2-(naphthalen-1-yl)ethenyl]urea](/img/structure/B14364680.png)
![Benzene, 1-nitro-2-[2-(4-nitrophenyl)ethyl]-](/img/structure/B14364684.png)
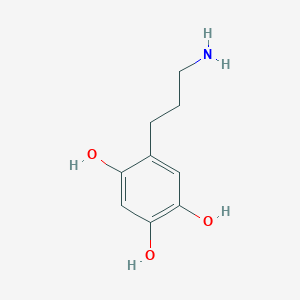
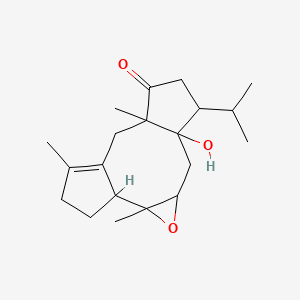
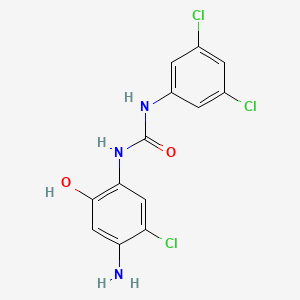


![Diphenyl {[(prop-2-en-1-yl)amino]methyl}phosphonate](/img/structure/B14364719.png)
